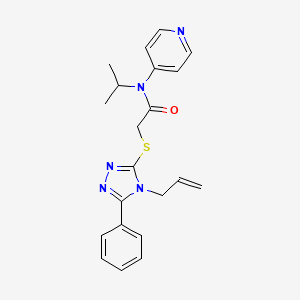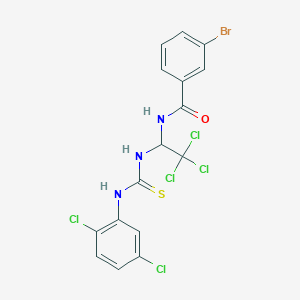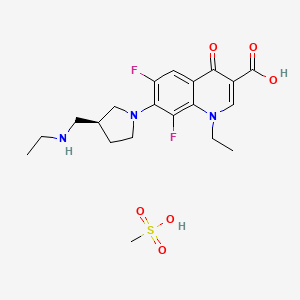![molecular formula C28H29N5O3S B12007710 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Thioether Formation: The triazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.
Schiff Base Formation: Finally, the compound is formed by condensation of the hydrazide with an aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azomethine (Schiff base) linkage, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its ability to form stable complexes with metal ions, which can be useful in catalysis and material science.
Biology
Biologically, it has shown promise as an antimicrobial and antifungal agent. Its triazole ring is a known pharmacophore in many antifungal drugs.
Medicine
In medicine, it is being explored for its anticancer properties. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for drug development.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. These interactions disrupt critical biological pathways, leading to antimicrobial, antifungal, or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
The unique combination of ethoxy and propoxy groups in the compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. This can result in better bioavailability and efficacy compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C28H29N5O3S |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O3S/c1-3-18-36-25-14-10-21(11-15-25)19-29-30-26(34)20-37-28-32-31-27(22-8-6-5-7-9-22)33(28)23-12-16-24(17-13-23)35-4-2/h5-17,19H,3-4,18,20H2,1-2H3,(H,30,34)/b29-19+ |
Clé InChI |
PWNLMMSXVAKCPC-VUTHCHCSSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)

![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)
![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)



![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
